1H,1H,5H-Octafluoropentyl methacrylate

Fluoropolymers Surface Science Coatings

Researchers requiring low surface energy and high hydrophobicity in acrylic polymers often face regulatory concerns with long-chain perfluoroalkyl monomers. 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA, CAS 355-93-1) offers a PFOA/PFOS-exempt, C5 fluorinated solution with a critical surface tension of 14.8-17.9 dyn/cm and copolymerization reactivity (Q=1.27, e=0.92) that enhances water contact angle by +10° and reduces water absorption to 3.2 wt% in latex coatings. Its +15°C improvement in thermal decomposition temperature (to 370°C) suits high-temperature adhesive and sealant applications. Supplied as a high-purity (≥98%) liquid, it is available for immediate global shipment.

Molecular Formula C9H8F8O2
Molecular Weight 300.15 g/mol
CAS No. 355-93-1
Cat. No. B1198052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,5H-Octafluoropentyl methacrylate
CAS355-93-1
Synonymsoctafluoropentyl methacrylate polymer
Molecular FormulaC9H8F8O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3
InChIKeyZNJXRXXJPIFFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H,5H-Octafluoropentyl Methacrylate (CAS 355-93-1): A Fluorinated Methacrylate Monomer for Advanced Polymer Surface Modification


1H,1H,5H-Octafluoropentyl methacrylate (OFPMA; CAS 355-93-1) is a fluorinated methacrylate monomer that incorporates eight fluorine atoms within a pentyl spacer chain . It belongs to the class of fluorinated acrylics and is recognized for imparting low surface energy, high hydrophobicity, and enhanced thermal stability when copolymerized into acrylic or other polymeric systems . The compound is commercially available as a high-purity liquid (e.g., >99% GC purity, Tg of homopolymer -5 to -36°C) and is free of PFOA/PFOS regulatory concerns due to its short C5 fluorinated chain .

Why 1H,1H,5H-Octafluoropentyl Methacrylate Cannot Be Substituted with Generic Acrylic or Alternative Fluorinated Monomers


Generic acrylic monomers (e.g., MMA, BA) lack the fluorinated side chain necessary to achieve low surface energy and high hydrophobicity, while alternative fluorinated methacrylates with different chain lengths or fluorine content exhibit distinct surface properties, reactivity ratios, and thermal behaviors [1]. For instance, shorter fluorinated chains (e.g., trifluoroethyl methacrylate) provide insufficient hydrophobicity for demanding applications, whereas longer perfluoroalkyl chains (≥C8) may raise regulatory concerns (PFOA/PFOS) and can lead to different surface reorganization dynamics . The specific balance of eight fluorine atoms on a pentyl spacer in OFPMA yields a unique combination of copolymerization reactivity (Q=1.27, e=0.92) and critical surface tension (14.8-17.9 dyn/cm) that cannot be replicated by simply substituting with another fluorinated methacrylate [2].

Quantitative Differentiation: 1H,1H,5H-Octafluoropentyl Methacrylate vs. Acrylic Baseline and Fluorinated Alternatives


Critical Surface Tension: OFPMA Homopolymer Achieves Lower Surface Energy than Shorter-Chain Fluorinated Methacrylates

The critical surface tension (γc) of poly(octafluoropentyl methacrylate) homopolymer ranges from 17.9 to 14.8 dyn/cm, which is significantly lower than the γc of poly(trifluoroethyl methacrylate) (22.0 dyn/cm) and approaches values seen for longer perfluoroalkyl methacrylates [1]. This lower surface tension directly correlates with improved water and oil repellency performance.

Fluoropolymers Surface Science Coatings

Surface Hydrophobicity: OFPMA Modification Increases Water Contact Angle by +10° vs. Unmodified Acrylic Resin

Incorporation of OFPMA into a core-shell polyacrylate latex film increases the static water contact angle from 80.7° (pure acrylic) to 90.7°, demonstrating a clear shift from a moderately hydrophobic surface to a truly hydrophobic one (θ > 90°) [1]. The water absorption ratio concurrently decreases to 3.2 wt%, significantly improving water resistance [1].

Waterborne Coatings Hydrophobic Modification Latex Films

Thermal Stability: OFPMA Increases Initial Decomposition Temperature by +15°C in Acrylic Systems

Thermogravimetric analysis (TGA) reveals that the addition of OFPMA to a core-shell polyacrylate latex increases the initial decomposition temperature from 355 °C to 370 °C [1]. This 15 °C enhancement in thermal stability is attributed to the strong C-F bonds within the fluorinated side chain.

Thermal Analysis Polymer Degradation High-Temperature Coatings

Copolymerization Reactivity: OFPMA Exhibits Higher Q Value than TFEMA, Indicating Greater Resonance Stabilization

The Q-e scheme parameters for OFPMA are Q=1.27 and e=0.92, compared to Q=1.30 and e=0.92 for trifluoroethyl methacrylate (TFEMA) [1]. The higher Q value for OFPMA suggests greater resonance stabilization of the propagating radical, which can influence copolymerization kinetics and sequence distribution when copolymerizing with electron-donating or electron-withdrawing comonomers.

Copolymerization Kinetics Monomer Reactivity Ratios Polymer Design

Regulatory Compliance: OFPMA is C5 Fluorinated Chain, Avoids PFOA/PFOS Restrictions Affecting Longer-Chain Analogs

OFPMA contains a C5 fluorinated alkyl chain (eight fluorine atoms on five carbons) and is explicitly noted by suppliers as being exempt from PFOA/PFOS regulatory concerns due to its shorter chain length . In contrast, perfluorooctyl methacrylate (FOMA) and other C8+ perfluoroalkyl methacrylates fall under increasing regulatory scrutiny globally for potential bioaccumulation and toxicity.

Regulatory Science Fluorochemical Compliance Sustainable Coatings

Evidence-Backed Application Scenarios for 1H,1H,5H-Octafluoropentyl Methacrylate Based on Quantitative Differentiation


Hydrophobic Waterborne Acrylic Coatings for Architectural and Industrial Finishes

The addition of OFPMA to waterborne acrylic latex formulations increases the water contact angle by +10° (from 80.7° to 90.7°) and reduces water absorption to 3.2 wt%, making it an effective comonomer for exterior architectural paints, industrial maintenance coatings, and protective finishes where enhanced moisture barrier properties are required [1].

Thermally Stable Fluorinated Copolymers for High-Temperature Adhesives and Sealants

The +15°C increase in initial decomposition temperature (from 355°C to 370°C) achieved with OFPMA modification supports its use in adhesive and sealant formulations exposed to elevated service temperatures, such as in automotive under-hood applications, aerospace bonding, or electronic device encapsulation where thermal degradation must be minimized [2].

Regulatory-Compliant Fluorinated Monomer for PFOA-Free Surface Modification

Due to its C5 fluorinated chain structure, OFPMA is exempt from PFOA/PFOS regulatory restrictions that affect longer-chain perfluoroalkyl methacrylates (≥C8). This makes it a strategically preferable choice for developing durable water-repellent (DWR) textile finishes, oil-resistant paper coatings, and anti-fouling marine paints in regulated markets .

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